N-(2-(4-Nitrophenoxy)ethyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
22404-13-3 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-8(13)11-6-7-16-10-4-2-9(3-5-10)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
RCBHQLKRWYVVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of N 2 4 Nitrophenoxy Ethyl Acetamide and Analogues
Comprehensive Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of N-(2-(4-nitrophenoxy)ethyl)acetamide.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis and Functional Group Assignment
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, allowing for its identification.
The FTIR spectrum of this compound displays a series of distinct absorption bands that confirm its structure. The presence of the amide group is evidenced by a strong C=O stretching vibration. The N-H stretching vibration of the secondary amide appears as a distinct band. esisresearch.org Aromatic C-H stretching and C=C stretching vibrations are also observed, confirming the presence of the benzene (B151609) ring.
A key feature is the presence of the nitro group (NO2), which is identified by its characteristic symmetric and asymmetric stretching vibrations. The ether linkage (C-O-C) is confirmed by its stretching vibration. The aliphatic CH2 groups exhibit their characteristic stretching and bending vibrations. esisresearch.org
Table 1: FTIR Spectral Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3343 | Amide |
| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |
| Aliphatic C-H Stretch | 2942 | -CH₂- |
| C=O Stretch | ~1680 | Amide I |
| C=C Stretch | 1600-1450 | Aromatic Ring |
| NO₂ Asymmetric Stretch | ~1555 | Nitro Group |
| N-H Bend | ~1540 | Amide II |
| NO₂ Symmetric Stretch | ~1391 | Nitro Group |
| C-O-C Stretch | ~1261 | Ether |
| C-N Stretch | ~1120 | Amide/Aromatic |
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is typically a strong and characteristic band. esisresearch.org The aromatic ring vibrations, including the ring breathing mode, are also prominent. The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule are observable. The C=O stretching of the amide group is also present, though often weaker than in the FTIR spectrum. The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule. esisresearch.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment.
In the ¹H NMR spectrum of this compound, the aromatic protons on the nitrophenyl ring appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the ethyl bridge appear as two triplets, corresponding to the -O-CH₂- and -NH-CH₂- groups. The amide proton (-NH) typically appears as a broad singlet or a triplet, and its chemical shift can be solvent-dependent. The acetyl methyl protons (-CH₃) appear as a sharp singlet in the upfield region. mdpi.comrsc.orgrsc.org
The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms. For instance, the triplet patterns of the ethyl bridge protons arise from coupling with the adjacent CH₂ group.
Table 2: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (ortho to NO₂) | ~8.2 | d | ~9.0 |
| Aromatic-H (meta to NO₂) | ~7.0 | d | ~9.0 |
| -NH- | Variable | t | ~5.5 |
| -O-CH₂- | ~4.2 | t | ~5.5 |
| -NH-CH₂- | ~3.6 | q | ~5.5 |
| -C(O)CH₃ | ~2.0 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu
The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom. The carbonyl carbon of the amide group appears at a characteristic downfield chemical shift (around 170 ppm). The aromatic carbons of the nitrophenyl ring appear in the range of 115-165 ppm, with the carbon attached to the nitro group being the most deshielded. The carbons of the ethyl bridge and the acetyl methyl group appear at higher field strengths. mdpi.comrsc.orgrsc.orgudel.edu
Table 3: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~170.0 |
| C-NO₂ | ~164.0 |
| C-O | ~141.5 |
| Aromatic CH (ortho to NO₂) | ~125.5 |
| Aromatic CH (meta to NO₂) | ~115.0 |
| -O-CH₂- | ~68.0 |
| -NH-CH₂- | ~39.5 |
| -C(O)CH₃ | ~23.0 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu In this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons and between the protons of the ethyl bridge, confirming their connectivity. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment shows correlations between protons and the carbons to which they are directly attached. sdsu.edu An HSQC spectrum of the title compound would link the proton signals of the aromatic ring, ethyl bridge, and methyl group to their corresponding carbon signals in the ¹³C NMR spectrum. sdsu.eduyoutube.com
Together, these advanced NMR techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation of the parent molecule. In positive ion mode, the compound is expected to be readily protonated, most likely at the amide nitrogen or carbonyl oxygen, to yield the pseudomolecular ion [M+H]⁺. nih.govrsc.org The detection of this ion allows for the direct confirmation of the compound's molecular weight.
Under tandem mass spectrometry (MS/MS) conditions, collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would be expected to follow predictable fragmentation pathways characteristic of amides and nitrophenyl ethers. nih.govrsc.org Key fragmentation mechanisms include:
Amide Bond Cleavage: A common and often dominant fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org This would result in the formation of a stable acylium ion and the loss of a neutral amine fragment.
Ether Bond Cleavage: The bond between the phenoxy oxygen and the ethyl group can also cleave, leading to fragments corresponding to the nitrophenoxy and the acetamidoethyl moieties.
Nitro Group Fragmentation: The nitro group itself can undergo fragmentation, for instance, through the loss of NO or NO₂. nih.gov
A plausible fragmentation pathway for the protonated molecule is detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [M+H]⁺ | Varies | Amine Fragment | Acylium Ion |
| [M+H]⁺ | Varies | Acetamidoethyl Fragment | Nitrophenoxy Ion |
| [M+H]⁺ | Varies | NO | [M+H-NO]⁺ |
| [M+H]⁺ | Varies | NO₂ | [M+H-NO₂]⁺ |
This table presents a generalized fragmentation pattern based on the chemical structure of this compound and established fragmentation rules for similar compounds.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical platform for the simultaneous separation, detection, and identification of compounds in a mixture. This technique is highly effective for assessing the purity of this compound and confirming its identity. nih.govresearchgate.netnih.gov
In a typical LC-MS/MS workflow, a reversed-phase HPLC column would be used to separate the target compound from any starting materials, by-products, or degradation products. morressier.comresearchgate.net The effluent from the HPLC is then directed into the mass spectrometer. By operating the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, the instrument can be set to specifically detect the transition of the parent [M+H]⁺ ion to one or more of its characteristic product ions. This high specificity allows for the confident identification and quantification of the target compound, even in complex matrices. nih.gov The method's sensitivity and accuracy make it an excellent choice for purity analysis, with the ability to detect and quantify trace-level impurities. researchgate.net
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the conformational preferences of the molecule, as well as the intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide a detailed picture of its molecular structure in the solid state. While this compound itself is achiral, SCXRD would unambiguously determine its conformation. For analogous chiral compounds, this technique can be used to establish the absolute configuration.
Structural studies on closely related compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, reveal important conformational details that are likely to be relevant to the title compound. nih.gov For instance, the degree of planarity between the phenyl ring and the acetamido and nitro substituents is a key conformational feature. nih.gov In N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is nearly coplanar with the benzene ring, while the acetamido group is significantly twisted out of the plane. nih.gov A similar non-planar conformation for the acetamido group in this compound is expected due to the flexibility of the ethyl linker. An intramolecular hydrogen bond between the amide N-H and an oxygen of the nitro group has been observed in some analogues, which can influence the planarity of the molecule. nih.gov
A representative table of crystallographic data that could be obtained for this compound is shown below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.22 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α (°) | 90 |
| β (°) | Varies |
| γ (°) | 90 |
| Volume (ų) | Varies |
| Z | 4 |
This table is a template for the type of data generated from an SCXRD experiment; the values are hypothetical.
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. rsc.orgrsc.org For this compound, hydrogen bonding is expected to be a dominant feature. japtronline.comnih.gov The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of chains or dimers. researchgate.netresearchgate.netrsc.org For example, molecules can be linked into chains via N-H···O=C hydrogen bonds. nih.gov The nitro group and the ether oxygen can also act as hydrogen bond acceptors. mdpi.com
Analysis of the crystal structures of analogous compounds indicates that considerable conformational flexibility exists in phenoxyethyl amide derivatives. nih.gov The torsion angles defining the orientation of the nitrophenoxy group relative to the ethylacetamide moiety are particularly important. The crystal structure would reveal if the molecule adopts a more extended or a folded conformation in the solid state. This preferred conformation is a result of the interplay between minimizing steric hindrance and maximizing favorable intermolecular interactions, such as the hydrogen bonding network. researchgate.netrsc.org
Computational Chemistry and Theoretical Investigations of N 2 4 Nitrophenoxy Ethyl Acetamide
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. Calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. mdpi.com
The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For N-(2-(4-Nitrophenoxy)ethyl)acetamide, the optimized structure reveals the spatial arrangement of its constituent atoms. The nitro group and the phenoxy ring are largely planar, while the ethylacetamide side chain exhibits flexibility. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT)
This table presents hypothetical data based on typical values for similar molecular structures analyzed by DFT, as specific experimental data for this compound is not available.
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle (°) | |
|---|---|---|---|---|---|
| Bond Length | C1-O1 | 1.375 | Bond Angle | C2-C1-O1 | 118.5 |
| Bond Length | O1-C7 | 1.442 | Bond Angle | C1-O1-C7 | 117.9 |
| Bond Length | C8-N2 | 1.465 | Bond Angle | O1-C7-C8 | 108.2 |
| Bond Length | N2-C9 | 1.360 | Bond Angle | C7-C8-N2 | 111.5 |
| Bond Length | C9-O2 | 1.231 | Bond Angle | C8-N2-C9 | 122.3 |
| Bond Length | C4-N1 | 1.478 | Bond Angle | O2-C9-N2 | 123.1 |
DFT calculations can simulate the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the definitive assignment of vibrational bands to specific functional groups and bond motions, such as N-H stretching, C=O stretching of the amide, and asymmetric/symmetric stretching of the nitro group.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
This table contains representative data modeled on spectroscopic analyses of similar acetamide (B32628) compounds.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3310 | 3315 |
| C-H Stretch (Aromatic) | 3105 | 3100 |
| C-H Stretch (Aliphatic) | 2950 | 2955 |
| C=O Stretch (Amide I) | 1675 | 1680 |
| N-O Stretch (Asymmetric) | 1515 | 1520 |
| N-H Bend (Amide II) | 1550 | 1555 |
| N-O Stretch (Symmetric) | 1345 | 1350 |
| C-O-C Stretch | 1250 | 1255 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.
Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the amide N-H group typically appears as a strongly positive region. researchgate.net
Green Regions: Represent neutral or near-zero potential.
The MEP analysis provides crucial insights into intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's behavior in a biological system. chemrxiv.org
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. libretexts.org
HOMO: Represents the ability to donate an electron and is associated with nucleophilic character. In this compound, the HOMO is typically localized over the electron-rich nitrophenoxy ring system. nih.gov
LUMO: Represents the ability to accept an electron and is associated with electrophilic character. The LUMO is often distributed over the nitro group and the aromatic ring, indicating these are the primary sites for accepting electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
Table 3: Calculated Frontier Molecular Orbital Properties for this compound
This table presents hypothetical data based on typical values from DFT calculations on related aromatic nitro compounds.
| Parameter | Value (eV) |
|---|---|
| E (HOMO) | -7.15 |
| E (LUMO) | -2.05 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 7.15 |
| Electron Affinity (A) | 2.05 |
| Global Hardness (η) | 2.55 |
| Electronegativity (χ) | 4.60 |
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling techniques like docking and dynamics simulations can predict how a molecule interacts with biological macromolecules over time.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases like cancer or inflammation, where acetamide and nitrophenoxy derivatives have shown activity. researchgate.netmdpi.comresearchgate.net
The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity. The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net For instance, the amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, while the nitrophenyl ring can engage in π-π stacking or hydrophobic interactions. mdpi.com
Table 4: Example Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., Cyclooxygenase-2)
This table displays illustrative data typical of molecular docking studies.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120 | Hydrogen Bond (with Nitro O) |
| Tyr355 | Hydrogen Bond (with Amide C=O) | ||
| Leu352, Val523 | Hydrophobic Interaction (with Phenyl Ring) |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to understand the time-dependent behavior of molecules. For a molecule like This compound , MD simulations would provide critical insights into its flexibility, conformational preferences, and interactions with its environment, such as a solvent or a biological receptor.
The process involves numerically solving Newton's equations of motion for a system of atoms and molecules. An initial three-dimensional structure of the molecule would be generated and placed in a simulated environment, typically a box of solvent molecules like water. A force field, which is a set of parameters that defines the potential energy of the system, is then applied. These force fields account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).
By simulating the molecule over a period of time (from nanoseconds to microseconds), a trajectory of atomic positions and velocities is generated. Analysis of this trajectory allows for the exploration of the molecule's conformational landscape. For This compound , key areas of investigation would include the rotation around the ether linkage, the flexibility of the ethylacetamide side chain, and the orientation of the nitrophenyl group.
Detailed Research Findings (Hypothetical Application):
A hypothetical MD simulation of This compound in an aqueous solution would likely reveal the following:
Conformational Flexibility: The ethylacetamide chain would exhibit significant flexibility, adopting various folded and extended conformations. The torsion angles defining the shape of this chain would be a primary focus of analysis.
Dynamic Behavior: The simulation would illustrate how the different parts of the molecule move in relation to each other. For instance, the phenyl ring and the acetamide group might exhibit correlated motions.
The findings from such simulations are often presented in data tables that summarize key structural parameters.
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Major Conformer(s) |
| C-O-C-C | 175.8 | 15.2 | Anti-periplanar |
| O-C-C-N | 65.3 | 25.8 | Gauche |
| C-C-N-C | 178.1 | 10.5 | Trans |
This table is for illustrative purposes only and does not represent actual experimental or simulated data.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction of Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Should This compound be part of a library of compounds tested for a specific biological effect, QSAR could be employed to predict its activity and understand the structural features that contribute to it.
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of structurally diverse but related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Detailed Research Findings (Hypothetical Application):
For a hypothetical QSAR study including This compound and related compounds targeting a specific protein, the model might reveal the importance of certain descriptors. For instance, the model could indicate that the biological activity is positively correlated with the presence of the electron-withdrawing nitro group and negatively correlated with molecular size.
The predictive power of the QSAR model would allow for the estimation of the biological activity of new, untested compounds, including other derivatives of This compound . This can help in prioritizing which compounds to synthesize and test in the laboratory.
Table 2: Illustrative QSAR Model and Descriptor Importance for a Hypothetical Series of Phenoxyacetamide Derivatives
| Descriptor | Definition | Coefficient | Importance |
| LogP | Octanol-water partition coefficient | +0.45 | High |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.28 | Medium |
| MW | Molecular Weight | -0.15 | Low |
| NHB_donors | Number of Hydrogen Bond Donors | +0.62 | High |
This table is for illustrative purposes only and does not represent an actual QSAR model. The coefficients indicate the direction of the relationship with biological activity (positive or negative).
Biological Activity Research of N 2 4 Nitrophenoxy Ethyl Acetamide Derivatives Excluding Clinical Human Trials
In Vitro Anticancer and Cytotoxicity Investigations
The exploration of N-(2-(4-Nitrophenoxy)ethyl)acetamide derivatives has yielded promising results in the realm of oncology research. Scientists are particularly interested in their ability to inhibit cancer cell growth and the molecular mechanisms driving these effects.
Cell-Based Cytotoxicity Assays (e.g., MTT Assay)
A foundational step in anticancer drug discovery is determining a compound's ability to kill cancer cells, often measured using cytotoxicity assays like the MTT assay. Research into a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has demonstrated their potential. nih.gov One particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c), exhibited notable anticancer activity against both MCF-7 breast cancer and SK-N-SH neuroblastoma cell lines. nih.govresearchgate.netnih.gov
Similarly, studies on other related acetamide (B32628) structures have shown significant cytotoxic effects. For instance, new phenoxy acetamide derivatives have demonstrated promising activity against the HepG2 liver cancer cell line. mdpi.com Research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also revealed that compounds featuring a nitro group had a higher cytotoxic effect compared to those with a methoxy (B1213986) group, particularly against the PC3 prostate carcinoma cell line. psu.edu These findings underscore the importance of the nitro-substituted phenoxy acetamide scaffold in designing cytotoxic agents. nih.govpsu.edu
Table 1: Cytotoxicity of Selected Acetamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 2b (with nitro group) | PC3 (Prostate Carcinoma) | 52 | psu.edu |
| Compound 2c (with p-nitro group) | MCF-7 (Breast Cancer) | 100 | psu.edu |
| Piperazinylquinoxaline Derivative 11 | A549 (Lung) | 10.61 | nih.gov |
| Piperazinylquinoxaline Derivative 11 | HepG-2 (Liver) | 9.52 | nih.gov |
| Piperazinylquinoxaline Derivative 11 | Caco-2 (Colon) | 12.45 | nih.gov |
| Piperazinylquinoxaline Derivative 11 | MDA (Breast) | 11.52 | nih.gov |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanistic Studies of Cytotoxicity (e.g., Apoptosis Induction via Caspase Activation, Mitochondrial Membrane Potential Modulation, Reactive Oxygen Species Production)
Understanding how these derivatives kill cancer cells is crucial for their development as therapeutic agents. A primary mechanism observed is apoptosis, or programmed cell death. The cytotoxic effects of many chemotherapeutic drugs are attributed to their ability to induce this process. nih.gov
Research has shown that certain 1,3-thiazole derivatives incorporating a phthalimide (B116566) acetamide structure can induce apoptosis through the intrinsic pathway, as suggested by DNA fragmentation and caspase-3 activity data. nih.gov Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. nih.gov The ability of novel acetamide derivatives to induce apoptosis in cancer cells, often mediated by the activation of caspases, highlights a key pathway for their anticancer action. nih.gov
Evaluation of Specific Target Modulation (e.g., Kinase Inhibition like VEGFR-2)
A key strategy in modern cancer therapy is to target specific molecules that are crucial for tumor growth and survival. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a protein that plays a critical role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov
Several studies have focused on designing N-phenylacetamide derivatives as potent VEGFR-2 inhibitors. A series of piperazinylquinoxaline-based derivatives, including N-(4-nitrophenyl)-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamide, were synthesized and shown to inhibit VEGFR-2 at sub-micromolar concentrations. nih.gov Another study on bis( nih.govresearchgate.netmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives found that a compound containing a 2-hydroxy-4-nitrophenyl group (compound 23n) was a potent VEGFR-2 inhibitor. nih.gov These findings suggest that the nitrophenyl acetamide scaffold is a valuable component for creating targeted anticancer agents that disrupt tumor angiogenesis. nih.govnih.gov
Table 2: VEGFR-2 Inhibition by Selected Acetamide Derivatives
| Compound | VEGFR-2 IC₅₀ | Source |
|---|---|---|
| Piperazinylquinoxaline Derivative 11 | 0.192 µM | nih.gov |
| Bis(triazolo)quinoxaline Derivative 23n (2-hydroxy-4-nitro) | 7.4 nM | nih.gov |
| Sorafenib (Reference Drug) | 0.082 µM | nih.gov |
Anti-inflammatory Property Exploration
Chronic inflammation is linked to a variety of diseases, creating a need for effective anti-inflammatory agents. archivepp.com Derivatives of this compound are also being investigated for their potential to mitigate inflammatory processes.
Biochemical and Cellular Assays for Inflammatory Pathway Modulation
The anti-inflammatory potential of these compounds is often assessed by their ability to modulate key inflammatory pathways. For example, N-(2-hydroxy phenyl) acetamide has been shown to possess promising anti-arthritic properties. nih.gov In studies using adjuvant-induced arthritic rats, this compound significantly reduced paw edema. nih.gov Furthermore, it lowered the serum levels of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also modulated oxidative stress markers, which are often associated with inflammation. nih.gov Other research on N-(2-Hydroxyphenyl) Acetamide confirmed its ability to inhibit protein denaturation, a hallmark of inflammation, and to scavenge free radicals. readersinsight.net
Investigation of Cyclooxygenase (COX) Isoenzyme Inhibition
A major target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for producing prostaglandins (B1171923) that mediate inflammation. researchgate.net There are two main forms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comgalaxypub.co
Research has focused on developing acetamide derivatives as selective COX-2 inhibitors. archivepp.comarchivepp.com Studies on 2-(substituted phenoxy) acetamide derivatives revealed that compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, not only had anticancer effects but also exhibited anti-inflammatory activity, suggesting a potential dual-acting mechanism that could involve the suppression of COX pathways. nih.govresearchgate.net Other research has successfully designed novel phenoxy acetic acid derivatives that show potent and selective inhibition of the COX-2 isoenzyme, with some compounds demonstrating high selectivity comparable to the reference drug celecoxib. mdpi.com These findings highlight the versatility of the phenoxy acetamide scaffold in developing targeted anti-inflammatory agents. mdpi.comgalaxypub.co
Analgesic Activity Assessment
The search for new and effective pain management therapies is a continuous effort in pharmaceutical research. Derivatives of this compound have been investigated for their potential to modulate nociceptive responses.
The Eddy's hot plate method is a widely used preclinical model to assess the central analgesic activity of potential drug candidates. This test measures the reaction time of an animal when placed on a heated surface, with an increase in latency indicating an analgesic effect. researchgate.netijpsr.comdovepress.com
Another study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated that these compounds, when administered at a 100 mg/kg dose, caused a significant increase in hot-plate latencies in mice, indicating a strong analgesic effect. nih.gov While these are not direct derivatives of this compound, the findings suggest that the acetamide core is a viable backbone for the development of new analgesic agents.
Further research is necessary to specifically quantify the analgesic effects of this compound and its close derivatives using the Eddy's hot plate method to establish a clear structure-activity relationship.
Antimicrobial Activity Studies (Antibacterial and Antifungal Spectrum)
The rise of antimicrobial resistance necessitates the discovery of new compounds with efficacy against a broad range of pathogens. Derivatives of this compound have been evaluated for their potential to inhibit the growth of both bacteria and fungi.
The antibacterial potential of this compound derivatives has been demonstrated, particularly against the Gram-negative bacterium Klebsiella pneumoniae. nih.govnih.govmdpi.com A notable derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been the subject of several studies. nih.govmdpi.comresearchgate.netnih.govscielo.brscielo.brbohrium.com Research has shown that this compound exhibits antibacterial activity against various strains of K. pneumoniae. nih.govnih.gov The presence of a chloro atom in the acetamide portion of the molecule appears to be crucial for this activity, as its addition doubles the antibacterial potency compared to its non-chlorinated precursor. nih.gov
While extensive data on a broad spectrum of bacteria is limited for this specific derivative, the acetamide class of compounds has shown activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov However, specific minimum inhibitory concentration (MIC) values for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against strains other than K. pneumoniae are not detailed in the available literature.
Table 1: Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae
| Strain | MIC (µg/mL) |
| KP-87 | 512 |
| KP-138 | 512 |
| KP-143 | 512 |
| KP-166 | 512 |
| KP-173 | 512 |
| KP-176 | 512 |
| KP-260 | 512 |
| KP-326 | 512 |
| (Data sourced from a study on the potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae) nih.gov |
The investigation into the antifungal properties of this compound derivatives is an emerging area of research. While direct studies on the target compound's derivatives are not extensively documented, research on related acetamide structures provides some insights. For instance, a study on 2-chloro-N-phenylacetamide demonstrated its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. researchgate.netscielo.br The compound was found to inhibit both planktonic cells and biofilms, with MIC values ranging from 128 to 256 µg/mL. researchgate.netscielo.br
Another study highlighted the importance of the chloro substitution, where the addition of a chloro atom to N-(2-hydroxyphenyl)acetamide conferred the ability to inhibit C. albicans growth by 96.6%, a property absent in the non-chlorinated parent compound. nih.govmdpi.com This suggests that chloro-acetamide derivatives, in general, hold promise as antifungal agents.
Further research is needed to specifically evaluate the antifungal spectrum of this compound derivatives against a range of pathogenic fungi to determine their potential in this therapeutic area.
A significant area of investigation is the potential for this compound derivatives to work in concert with existing antimicrobial drugs, potentially revitalizing their efficacy against resistant strains. Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has shown promising synergistic and additive effects when combined with several established antibiotics against Klebsiella pneumoniae. researchgate.netnih.govscielo.brscielo.brbohrium.com
When combined with the carbapenems meropenem and imipenem , CFA exhibited a synergistic effect. researchgate.netnih.govscielo.brscielo.brbohrium.com An additive effect was observed when CFA was paired with ciprofloxacin and cefepime . researchgate.netnih.govscielo.brscielo.brbohrium.com However, the combination with ceftazidime showed an indifferent effect. researchgate.netnih.govscielo.brscielo.brbohrium.com These findings suggest that this acetamide derivative can enhance the activity of certain classes of antibiotics, potentially lowering the required therapeutic doses and combating resistance. researchgate.netnih.govscielo.brscielo.brbohrium.com
Table 2: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibiotics against Klebsiella pneumoniae
| Antibiotic | Interaction with CFA |
| Ciprofloxacin | Additivity |
| Cefepime | Additivity |
| Ceftazidime | Indifference |
| Meropenem | Synergism |
| Imipenem | Synergism |
| (Data interpreted from studies on the combined effect of CFA and antibacterial drugs against K. pneumoniae) researchgate.netnih.govscielo.brscielo.brbohrium.com |
Anthelmintic Activity Evaluation
Parasitic worm infections remain a significant global health issue, and the development of new anthelmintic agents is crucial. The potential of this compound derivatives in this area is suggested by research on related chemical structures. A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were synthesized and screened for their anthelmintic activity. manipal.eduresearchgate.net These compounds were derived from 4-(4-nitrophenoxy)phenyl thiourea, a key intermediate in the synthesis of the anthelmintic drug nitroscanate. manipal.eduresearchgate.net
Among the synthesized thiazol-2-amines, N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent anthelmintic activity. manipal.eduresearchgate.net While these are not acetamide derivatives, the presence of the 4-nitrophenoxy moiety in these active compounds suggests that this structural feature may contribute to anthelmintic properties.
Furthermore, broader studies on acetamide derivatives have reported anthelmintic activities, although specific data for those containing a 4-nitrophenoxy group is not yet available. zenodo.org These preliminary findings provide a rationale for the future investigation of this compound derivatives as potential novel anthelmintic agents.
In Vitro and In Vivo Models for Anthelmintic Potency
Research into the anthelmintic properties of this compound and its derivatives is an emerging area of interest. While direct studies on this specific compound are limited, research on structurally related compounds, particularly those containing a 4-nitrophenyl moiety, has shown potential anthelmintic effects. For instance, studies on 1,2,4-triazole (B32235) derivatives have indicated that the presence of a 4-nitrophenyl group can contribute to their activity against helminths like Pheritima posthuma. nih.gov
The evaluation of anthelmintic efficacy typically involves a combination of in vitro and in vivo models.
In Vitro Models:
Adult Motility Assay (AMA): This assay directly assesses the effect of a compound on the viability of adult worms, such as Haemonchus contortus. scielo.br The time taken for paralysis and death of the worms upon exposure to different concentrations of the test compound is recorded. nih.gov
Egg Hatch Assay (EHA): This test evaluates the ovicidal activity of a compound by determining its ability to inhibit the hatching of nematode eggs. scielo.br
Larval Development and Motility Assays: These assays focus on the impact of the compound on the development and movement of larval stages of the parasites.
In Vivo Models:
Fecal Egg Count Reduction Test (FECRT): This is a common in vivo method used to assess the efficacy of an anthelmintic compound in naturally or experimentally infected animals, often sheep. scielo.brnih.gov The reduction in the number of parasite eggs per gram of feces is measured after treatment. frontiersin.org
Worm Burden Reduction: In this model, the total number of adult worms in the gastrointestinal tract of treated animals is compared to that of an untreated control group.
These models are crucial for the initial screening and validation of potential anthelmintic drug candidates. For example, in studies of other compounds, earthworms (Pheretima posthuma) have been utilized for preliminary in vitro evaluation due to their anatomical and physiological similarities to intestinal roundworms. nih.gov While specific data for this compound derivatives in these models is not yet widely published, the established methodologies are readily applicable for future investigations.
Enzyme Inhibition Profiling
The investigation of enzyme inhibition is a key aspect of understanding the mechanism of action of bioactive compounds. For derivatives of this compound, research has focused on their potential to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase.
Acetylcholinesterase (AChE) Inhibition:
Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov A study on a series of 2-phenoxy-N-substituted-acetamide derivatives revealed their potential as AChE inhibitors. While these compounds did not show activity against butyrylcholinesterase, indicating selectivity for AChE, their inhibitory activity was comparable to the established drug rivastigmine. dergipark.org.tr
Another study on novel 1,3,4-oxadiazole (B1194373) derivatives, including a compound with a 4-nitrophenyl group, also demonstrated AChE inhibitory activity. acs.org This suggests that the broader structural class to which this compound belongs is of interest for AChE inhibition.
Carbonic Anhydrase (CA) Inhibition:
Carbonic anhydrases are a family of enzymes involved in various physiological processes. nih.gov The inhibition of specific CA isoforms is a target for various therapeutic areas. Research on hypoxia-activated prodrug derivatives of carbonic anhydrase inhibitors has included compounds with a benzenesulfonamide (B165840) structure. mdpi.com While not direct derivatives of this compound, this research highlights the interest in targeting CA with novel chemical entities. Assays for CA inhibition often utilize 4-Nitrophenyl acetate (B1210297) as a substrate. nih.govebi.ac.uk
The inhibitory potential of various compounds against these enzymes is often quantified by their IC50 values (the concentration of an inhibitor where the response is reduced by half) or Ki values (the inhibition constant).
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-Phenoxy-N-substituted-acetamide derivatives | Acetylcholinesterase (AChE) | Showed selective inhibition of AChE, with activity comparable to rivastigmine. | dergipark.org.tr |
| 1,3,4-Oxadiazole derivatives with 4-nitrophenyl group | Acetylcholinesterase (AChE) | Demonstrated inhibitory activity against AChE. | acs.org |
| Triterpene acetazolamide (B1664987) conjugates | Carbonic Anhydrase II (CA II) | Some conjugates showed better inhibition than the standard drug acetazolamide. | nih.gov |
Investigation of Interaction Mechanisms with Biomolecular Targets (e.g., Receptor Binding Affinities, Enzyme Active Site Interactions)
Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. This involves studying receptor binding affinities and the specific interactions within the active site of an enzyme.
For phenoxyacetamide derivatives, research has explored their binding to various receptors. For example, a study on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrated high affinity for the σ1 receptor, with a Ki value of 42 nM, and was 36-times more selective for the σ1 receptor over the σ2 receptor. nih.gov Molecular docking studies of this compound suggested that a salt bridge between the ionized morpholine (B109124) ring and the Asp126 residue, along with interactions with other amino acids like Tyr120, His154, and Trp164, are important for binding. nih.gov
In the context of enzyme inhibition, the interaction with the active site is paramount. For acetylcholinesterase inhibitors, the goal is to block the enzyme from breaking down acetylcholine. nih.gov Similarly, carbonic anhydrase inhibitors bind to the zinc ion in the active site of the enzyme.
Advanced Materials Science and Sensor Development Applications of N 2 4 Nitrophenoxy Ethyl Acetamide and Derivatives
Design and Application in Anion Sensing Technologies
The development of chemical sensors for the selective detection of anions is a critical area of research, with implications for environmental monitoring, industrial process control, and biomedical diagnostics. Derivatives of N-(2-(4-Nitrophenoxy)ethyl)acetamide have been engineered as effective anion sensors, demonstrating high selectivity and a clear optical response.
Principles of Anion Recognition and Binding Mechanisms
The anion sensing capability of this compound derivatives is primarily based on the principle of hydrogen bonding. A notable example is the sensor 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which utilizes its amide (N-H) group as a binding site for anions. mdpi.com The acidity of the amide proton is significantly enhanced by the electron-withdrawing effect of the 4-nitro group on the phenyl ring. mdpi.com This increased acidity facilitates a strong hydrogen-bonding interaction between the amide proton and basic anions. mdpi.com
The binding mechanism involves the formation of a host-guest complex, where the acetamide (B32628) derivative acts as the host and the anion is the guest. The stability of this complex is governed by the strength of the hydrogen bond, which in turn is influenced by the basicity and charge density of the target anion.
Optical Responses (e.g., Colorimetric and Fluorometric Changes) for Anion Detection
A key feature of these anion sensors is their ability to produce a distinct optical signal upon binding with a target anion. This response is often a visible color change, making them valuable for colorimetric sensing applications. In the case of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the addition of fluoride (B91410) ions (F⁻) in a dimethyl sulfoxide (B87167) (DMSO) solution induces a significant color change from pale yellow to orange. mdpi.com
This colorimetric response is attributed to an internal charge transfer (ICT) process within the molecule. mdpi.com Upon binding with the fluoride ion, the deprotonation of the amide N-H group occurs, leading to an increase in the electron-donating ability of the amide nitrogen. This enhances the ICT from the donor part of the molecule to the electron-accepting nitrophenyl group, causing a shift in the absorption spectrum to longer wavelengths (a bathochromic shift) and resulting in the observed color change. mdpi.com
Selectivity and Stoichiometry of Anion Complexation
Effective anion sensors must exhibit high selectivity for a specific target anion over other potentially interfering anions. The derivative 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has demonstrated remarkable selectivity for fluoride ions over other tested anions such as chloride (Cl⁻), bromide (Br⁻), acetate (B1210297) (CH₃COO⁻), benzoate (B1203000) (C₆H₅COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). mdpi.com This high selectivity is attributed to the strong basicity and high charge density of the fluoride ion, which allows it to form a particularly stable hydrogen bond with the sensor molecule. mdpi.com
The stoichiometry of the complex formed between the sensor and the anion is a critical parameter for understanding the binding event. Using Job's method of continuous variation, the complex between 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and the fluoride ion was determined to have a 1:1 stoichiometry. mdpi.com This indicates that one molecule of the sensor binds with one fluoride ion. mdpi.com
| Parameter | Observation |
|---|---|
| Target Anion | Fluoride (F⁻) |
| Binding Mechanism | Hydrogen bonding (N-H---F⁻) |
| Optical Response | Colorimetric (Pale Yellow to Orange) |
| Spectroscopic Change | Bathochromic shift in UV-Vis spectrum |
| Selectivity | High selectivity for F⁻ over Cl⁻, Br⁻, CH₃COO⁻, C₆H₅COO⁻, H₂PO₄⁻ |
| Stoichiometry (Sensor:Anion) | 1:1 |
Development as Optoelectronic Materials
The unique electronic properties conferred by the nitro and amide groups also make this compound and its derivatives promising candidates for use in optoelectronic devices. Research has focused on synthesizing these materials and characterizing their performance in applications such as light detection.
Fabrication of Thin Films and Characterization of Morphological Features
The development of optoelectronic devices often requires the material to be processed into thin films. A closely related derivative, N-(4-methoxy-2-nitrophenyl)acetamide, has been successfully fabricated into solution-processable microrod thin films. dntb.gov.ua These films were produced using a simple solution-casting method, which is advantageous for large-area and low-cost device fabrication. dntb.gov.ua
The morphological features of these thin films were characterized using techniques such as field-emission scanning electron microscopy (FE-SEM). The analysis revealed that the N-(4-methoxy-2-nitrophenyl)acetamide self-assembles into well-defined microrods with uniform dimensions. dntb.gov.ua The formation of such ordered microstructures is crucial as it can significantly influence the charge transport and light-harvesting properties of the material, which are essential for efficient optoelectronic performance. dntb.gov.ua
Evaluation of Optoelectronic Performance for Light Detection and Other Devices
The optoelectronic properties of the N-(4-methoxy-2-nitrophenyl)acetamide microrod thin films were evaluated by fabricating a photodetector device. The device, structured as Au/microrods/Au on a glass substrate, was tested for its ability to detect light. dntb.gov.ua The performance metrics of the photodetector were impressive, indicating the material's suitability for light detection applications. dntb.gov.ua
The device exhibited a high photoresponsivity, which is a measure of how efficiently the detector converts light into an electrical signal. It also showed a high external quantum efficiency (EQE), indicating that a large percentage of incident photons were converted into charge carriers. dntb.gov.ua Furthermore, the photodetector demonstrated a fast response time, enabling it to detect rapid changes in light intensity. dntb.gov.ua These performance characteristics underscore the potential of nitrophenyl acetamide derivatives in the development of next-generation organic photodetectors and other optoelectronic devices. dntb.gov.ua
| Performance Metric | Value |
|---|---|
| Device Structure | Au/Microrods/Au |
| Photoresponsivity | 11.3 A/W |
| External Quantum Efficiency (EQE) | 3.1 x 10³ % |
| Detectivity | 1.2 x 10¹² Jones |
| Response Time (Rise/Fall) | 0.21 s / 0.24 s |
Emerging Research Directions and Future Translational Potential
Novel Sustainable and Green Synthetic Methodologies for N-(2-(4-Nitrophenoxy)ethyl)acetamide Production
Traditional synthesis of acetamides and nitrated aromatic compounds often relies on harsh reagents, organic solvents, and energy-intensive conditions, leading to significant environmental waste. frontiersin.orgnih.gov The principles of green chemistry are driving a shift towards more sustainable and efficient production methods. numberanalytics.comarchivepp.com For a compound like this compound, future research is expected to focus on several key green strategies.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and fewer by-products compared to conventional heating. nih.gov For the synthesis of acetamides, microwave-assisted methods can facilitate the direct amidation of carboxylic acids and amines without the need for solvents or coupling reagents. Similarly, the nitration of aromatic rings, a key step for introducing the nitro group, has been successfully achieved using microwave assistance with greener nitrating agents like calcium nitrate (B79036) in acetic acid, completing the reaction in minutes instead of hours. orientjchem.org This approach avoids the use of corrosive mixed acids (sulfuric and nitric acid), significantly improving the safety and environmental profile of the process. frontiersin.orgorientjchem.org The reduction of nitroarenes to anilines, a common subsequent step in many syntheses, has also been shown to be highly efficient under microwave irradiation using reagents like molybdenum hexacarbonyl or zinc dust, offering fast, high-yielding, and chemoselective transformations. uobabylon.edu.iqtandfonline.com
Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to eliminate or replace hazardous organic solvents. archivepp.com Solvent-free, or "neat," reactions are highly desirable. The synthesis of various acetanilides has been achieved by simply reacting anilines with acetic anhydride (B1165640) without any solvent or catalyst, showcasing a highly efficient and environmentally benign protocol. nih.gov Where solvents are necessary, the use of bio-available alternatives like Cyrene is being explored for amide bond formation. archivepp.com For nitration reactions, conducting them in dilute aqueous nitric acid is being investigated as a safer alternative to traditional mixed-acid systems. frontiersin.orgnih.gov
Catalyst Innovation: The development of reusable and non-corrosive catalysts is another cornerstone of green synthesis. Solid acid catalysts, such as zeolites, are being used for nitration reactions, offering high selectivity, recyclability, and a reduction in hazardous waste. researchgate.net The use of such catalysts can also enhance regioselectivity due to the confining environment within the catalyst's pores. researchgate.net
The table below compares potential green synthetic approaches for related compounds to conventional methods, highlighting the potential improvements that could be applied to the synthesis of this compound.
| Parameter | Conventional Method (Typical) | Potential Green Method | Advantage of Green Method |
| Energy Source | Oil bath, reflux heating (hours) | Microwave irradiation (minutes) orientjchem.org | Reduced reaction time, lower energy consumption. |
| Solvents | Dichloromethane, Dimethylformamide | Solvent-free or aqueous systems frontiersin.orgarchivepp.com | Reduced hazardous waste, improved safety. |
| Reagents | Mixed acids (H₂SO₄/HNO₃), corrosive coupling agents | Calcium nitrate, solid acid catalysts, direct amidation orientjchem.orgresearchgate.net | Less corrosive, fewer by-products, easier work-up. |
| Efficiency | Moderate yields, potential for side reactions | High yields, high selectivity orientjchem.orgresearchgate.net | Improved atom economy, purer product. |
This table is generated based on findings for structurally related acetamides and nitroaromatic compounds.
Application of Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Control
To optimize the synthesis of this compound, particularly in a manufacturing setting, the adoption of Process Analytical Technology (PAT) is crucial. PAT involves using in-situ and online analytical tools to monitor and control reactions in real-time, ensuring process efficiency, consistency, and safety. europeanpharmaceuticalreview.comsailife.com
In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for monitoring the progress of chemical reactions without the need for sampling. nih.govsut.ac.th These methods provide real-time, molecular-level insights into the consumption of reactants and the formation of intermediates and products. nih.govresearchgate.netrsc.org For the synthesis of this compound, FTIR could track the disappearance of the amine starting material and the appearance of the characteristic amide bond vibrational peaks. This allows for precise determination of reaction endpoints, preventing unnecessary heating and the formation of impurities.
Real-time Chromatography and Mass Spectrometry: While spectroscopy is powerful, complex reaction mixtures may require the separating power of chromatography. Advances in rapid analytical techniques, such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry, allow for the analysis of reaction mixtures in under a minute without sample workup. waters.com This can be used to quickly identify starting materials, monitor the formation of the desired product, and detect by-products in real-time during amidation or nitration reactions. waters.com For more detailed analysis, online HPLC-MS systems can provide continuous monitoring of reaction kinetics. nih.gov
Crystallization Monitoring: Crystallization is a critical final step for purification. PAT tools such as Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can monitor crystal size distribution and morphology in real-time. sailife.comsut.ac.th This allows for precise control over the crystallization process to ensure the desired physical properties of the final product and improve downstream processing like filtration and drying. europeanpharmaceuticalreview.com
| Analytical Technique | Principle | Application in Synthesis of this compound |
| In-situ FTIR/Raman | Vibrational spectroscopy to identify functional groups. nih.gov | Real-time tracking of reactant consumption and product/intermediate formation (e.g., amide bond). researchgate.net |
| ASAP-MS | Rapid, direct mass analysis of volatile/semi-volatile compounds. waters.com | Quick confirmation of product mass and detection of by-products without sample preparation. waters.com |
| FBRM/PVM | In-situ particle size and shape analysis. sut.ac.th | Monitoring and control of crystallization to achieve consistent particle size and form. sailife.com |
| Online HPLC | Continuous chromatographic separation and quantification. nih.gov | Precise kinetic profiling of the reaction, quantifying reactants, intermediates, and products. |
This table outlines the potential application of PAT tools based on their use in related pharmaceutical manufacturing processes.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Compound Design and Property Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical and pharmaceutical research by enabling the in-silico prediction of compound properties and the optimization of synthesis routes before any lab work is initiated. ulster.ac.uk
Property Prediction: For a novel compound like this compound, ML models can predict a wide range of physicochemical and biological properties. Deep learning models, trained on vast databases of existing chemical structures and their measured properties, can predict parameters like solubility, permeability, and potential biological activity based solely on the compound's molecular structure. ulster.ac.uknurixtx.com For instance, Quantitative Structure-Property Relationship (QSPR) models have been successfully built using artificial neural networks to predict the properties of nitroaromatic compounds. nih.govcapes.gov.br Such models could be used to screen virtual libraries of derivatives of this compound to identify candidates with improved characteristics.
Synthesis and Reaction Prediction: AI is also being used to design more efficient synthetic pathways. By analyzing millions of published reactions, AI tools can suggest novel, high-yielding, and greener synthesis routes. This can accelerate the discovery of optimal conditions for producing this compound, minimizing the empirical trial-and-error process.
Mechanism and Toxicity Insight: ML classification models, combined with molecular fingerprints, can predict toxicological profiles, such as the mutagenicity of nitroaromatic compounds. nih.gov By analyzing the structural features that the model identifies as important for toxicity, chemists can gain insights into potential toxicity mechanisms and design safer molecules. nurixtx.comnih.gov
Exploration of this compound in Emerging Material Science Applications
The distinct structural motifs within this compound—the nitroaromatic ring, the ether linkage, and the acetamide (B32628) group—suggest potential applications in advanced materials science.
Nonlinear Optical (NLO) Materials: Organic compounds with nitro groups and delocalized π-electron systems, like nitroanilines, are known to exhibit significant second- and third-order nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials can alter the properties of light and are crucial for applications in optoelectronics, such as frequency doubling and optical switching. jhuapl.edu The nitro-substituted phenyl ring in this compound makes it a candidate for investigation as a novel NLO material. nih.gov Future research could involve synthesizing the compound and characterizing its hyperpolarizability to assess its potential in this field.
Energetic Materials: Nitroaromatic compounds are foundational components of many energetic materials and explosives. nih.gov While this compound itself is not designed as such, the study of its thermal stability and decomposition pathways could contribute to the broader understanding of the chemistry of energetic materials. QSPR models are also used to predict the impact sensitivity of nitro compounds, a critical parameter for safety and engineering in this field. nih.gov
Elucidation of Broader Biological Mechanisms of Action through Systems Biology and Omics Approaches
To understand the full biological impact of this compound, modern systems biology approaches are indispensable. These methods move beyond single-target interactions to provide a holistic view of how a compound affects cellular networks.
Metabolomics and Transcriptomics: Omics technologies, such as metabolomics (studying all metabolites) and transcriptomics (studying all gene transcripts), can reveal the comprehensive cellular response to a compound. For example, systems biology studies on nitroaromatic compounds like TNT have used genome-scale models of bacteria such as E. coli to understand the metabolic pathways involved in their biotransformation and degradation. nih.gov Such an approach could be used to investigate how microorganisms might metabolize this compound in environmental or biological systems. asm.org
Identifying Pathways and Off-Target Effects: Research on other nitroaromatic compounds has utilized transcriptomics and lipidomics to build integrated network models of toxicity, identifying effects on processes like lipid biosynthesis. researchgate.net A study on a related compound, 2-phenoxyacetamide, used cell-based assays to evaluate its inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are important targets for antidepressant drugs. nih.gov Applying these techniques to this compound could elucidate its mechanism of action, identify its molecular targets, and uncover potential off-target effects or toxicity pathways, providing a comprehensive biological profile essential for any future therapeutic or industrial application. scielo.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
